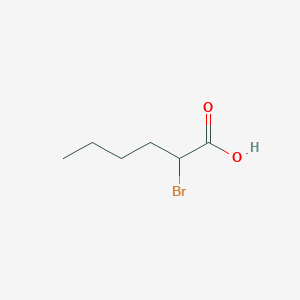
2-Bromohexanoic acid
Cat. No. B146095
Key on ui cas rn:
616-05-7
M. Wt: 195.05 g/mol
InChI Key: HZTPKMIMXLTOSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05294463
Procedure details


58.5 g of (0.3 moles) of 6 bromohexanoic acid and 85 ml of oxalyl chloride are placed in a 250-ml flask with a magnetic agitator. The mixture is agitated and 1 milliliter of dimethylformamide (DMF) is added.
[Compound]
Name
6
Quantity
0.3 mol
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[Br:1][CH:2]([CH2:6][CH2:7][CH2:8]C)C(O)=O.[C:10](Cl)(=O)[C:11]([Cl:13])=[O:12]>CN(C)C=O>[Br:1][CH2:2][CH2:6][CH2:7][CH2:8][CH2:10][C:11]([Cl:13])=[O:12]
|
Inputs


Step One
[Compound]
|
Name
|
6
|
|
Quantity
|
0.3 mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC(C(=O)O)CCCC
|
|
Name
|
|
|
Quantity
|
85 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture is agitated
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
BrCCCCCC(=O)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

